2',6'-Dibromo-4'-(trifluoromethyl)acetanilide
Description
2',6'-Dibromo-4'-(trifluoromethyl)acetanilide is a halogenated acetanilide derivative characterized by bromine substituents at the 2' and 6' positions and a trifluoromethyl group at the 4' position of the benzene ring. The parent compound, acetanilide (C₈H₉NO), is a well-studied aromatic amide historically used as an analgesic and antipyretic . Substitution with bromine and trifluoromethyl groups significantly alters its physicochemical and biological properties, enhancing stability and lipophilicity .
The molecular formula of 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide is likely C₉H₆Br₂F₃NO, with a molecular weight of approximately 358.97 g/mol (calculated from acetanilide’s base structure (135.17 g/mol) with additions for two bromine atoms (2 × 79.9 g/mol) and a trifluoromethyl group (69 g/mol)).
Properties
IUPAC Name |
N-[2,6-dibromo-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F3NO/c1-4(16)15-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGYGENOYAHHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide typically involves the bromination of 4’-(trifluoromethyl)acetanilide. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2’ and 6’ positions of the aromatic ring.
Industrial Production Methods
Industrial production of 2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetanilides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetanilide Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Acetanilide (Parent) | None | C₈H₉NO | 135.17 | 103-84-4 |
| 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide | Br (2',6'), CF₃ (4') | C₉H₆Br₂F₃NO | ~358.97 | Not available |
| 4-Bromo-3-(trifluoromethyl)acetanilide | Br (4), CF₃ (3) | C₉H₇BrF₃NO | 282.06 | 41513-05-7 |
| 2'-Chloro-4'-(trifluoromethyl)acetanilide | Cl (2'), CF₃ (4') | C₉H₇ClF₃NO | 237.61 | 247170-19-0 |
| Mefluidide (ISO name) | CF₃SO₂NH (5'), CH₃ (2',4') | C₁₁H₁₁F₃N₂O₃S | 308.28 | 53780-34-0 |
Key Observations:
Halogen Effects : Bromine substituents increase molecular weight and polarizability compared to chlorine. For example, 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide has a higher estimated molecular weight (~358.97 g/mol) than its chloro analog (237.61 g/mol) .
Trifluoromethyl Group : The CF₃ group enhances metabolic stability and lipophilicity, as seen in 4-Bromo-3-(trifluoromethyl)acetanilide, which is stored in dry conditions to prevent hydrolysis .
Positional Isomerism : Substituent positions critically influence reactivity. For instance, 4-Bromo-3-(trifluoromethyl)acetanilide (Br at 4') may exhibit different electronic effects compared to the 2',6'-dibromo analog due to para vs. ortho substitution .
Physicochemical Properties
Table 2: Physicochemical Data
- Melting Points : Brominated derivatives generally exhibit higher melting points than the parent compound. For example, 4-Bromo-3-(trifluoromethyl)acetanilide melts at 116–119°C , compared to acetanilide’s 114–116°C .
- Solubility : Acetanilide’s solubility in water is low (~0.5 g/100 mL) but improves in organic solvents like dichloromethane . Brominated analogs likely follow similar trends but with reduced aqueous solubility due to increased hydrophobicity.
Biological Activity
2',6'-Dibromo-4'-(trifluoromethyl)acetanilide, identified by its CAS number 544716-06-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies, providing a comprehensive overview of its biological activity.
Biochemical Pathways
The compound's interaction with cellular components may disrupt normal biochemical pathways, particularly those involved in cell proliferation and survival.
| Biochemical Pathway | Effect |
|---|---|
| Cell Cycle Regulation | Potential inhibition of CDK, leading to cell cycle arrest |
| Apoptosis | Induction of programmed cell death in malignant cells |
| Signal Transduction | Modulation of pathways affecting cellular responses to stress |
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential effects of 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide.
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Pharmacokinetics
Understanding the pharmacokinetic properties of 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide is essential for evaluating its therapeutic potential:
- Absorption : Likely influenced by the compound's lipophilicity due to the trifluoromethyl group.
- Distribution : The presence of bromine atoms may affect tissue distribution and accumulation.
- Metabolism : Potential metabolism by cytochrome P450 enzymes could lead to active or inactive metabolites.
- Excretion : Renal excretion is probable, necessitating further studies on its elimination half-life.
Q & A
Q. What are the recommended synthetic routes for 2',6'-Dibromo-4'-(trifluoromethyl)acetanilide in academic laboratories?
- Methodological Answer : The synthesis typically involves bromination of 4'-(trifluoromethyl)acetanilide. Use bromine (Br₂) in the presence of FeBr₃ as a catalyst under controlled temperature (0–25°C). Monitor reaction progress via TLC, and purify the product via recrystallization using ethanol/water mixtures to isolate crystalline solids. Adjust stoichiometry to minimize di-brominated by-products . Key Considerations :
- The trifluoromethyl group stabilizes the aromatic ring but may sterically hinder bromination at adjacent positions.
- Verify purity using melting point analysis (expected range: 150–155°C based on analogous brominated acetanilides) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons and carbons influenced by electron-withdrawing groups (e.g., trifluoromethyl and bromine). For example, the acetamide proton appears downfield (~2.1 ppm), while aromatic protons adjacent to bromine exhibit splitting patterns consistent with para-substitution .
- IR Spectroscopy : Confirm the amide C=O stretch (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 347 (M⁺) and fragment ions corresponding to Br loss .
Q. How can researchers assess the compound’s solubility and stability under varying conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., chloroform). The trifluoromethyl group enhances solubility in halogenated solvents due to halogen bonding .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the acetamide group is a key degradation pathway; use buffered solutions (pH 1–13) to identify pH-sensitive degradation .
Advanced Research Questions
Q. How can conflicting NMR data on substituent positions be resolved?
- Methodological Answer :
- Use 2D NMR (e.g., COSY, NOESY) to clarify coupling between aromatic protons. For example, NOE correlations between the acetamide NH and adjacent aromatic protons confirm para-substitution relative to the trifluoromethyl group .
- Compare experimental shifts with density functional theory (DFT) -calculated chemical shifts (e.g., B3LYP/6-31G* level) to validate assignments .
Q. What factors govern the regioselectivity of bromination in 4'-(trifluoromethyl)acetanilide?
- Methodological Answer :
- The trifluoromethyl group is a strong meta-director, while the acetamide group is ortho/para-directing. Bromination occurs preferentially at the ortho positions relative to the acetamide group, leading to 2',6'-dibromo substitution. Steric hindrance from the bulky trifluoromethyl group may limit para-bromination .
- Computational modeling (e.g., Fukui indices) can predict electrophilic attack sites by analyzing electron density distribution .
Q. How can reaction conditions be optimized to minimize di-brominated by-products?
- Methodological Answer :
- Stepwise Bromination : Introduce one bromine atom first, isolate the mono-brominated intermediate, then proceed with the second bromination.
- Catalyst Screening : Replace FeBr₃ with milder Lewis acids (e.g., AlCl₃) to reduce over-bromination.
- Temperature Control : Lower reaction temperatures (e.g., –10°C) slow reaction kinetics, favoring mono-substitution .
Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Perform DFT calculations to map the electrostatic potential surface (EPS) and identify electron-deficient aromatic regions susceptible to nucleophilic attack.
- Simulate transition states for substitution reactions (e.g., with amines) using solvent models (e.g., PCM for DMSO) to account for solvation effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
